molecular formula C2H7O3P B569029 4-Ethylphosphonic Acid-13C CAS No. 1640262-04-9

4-Ethylphosphonic Acid-13C

Cat. No. B569029
CAS RN: 1640262-04-9
M. Wt: 111.041
InChI Key: GATNOFPXSDHULC-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylphosphonic Acid-13C is the labelled analogue of 4-Ethylphosphonic Acid . It is a compound which shows the motif for metallophosphatase inhibition . It is also used in the inhibition of acid sphingomyelinase through the synthesis of bisphosphonates for application towards anti-inflammatory agents .


Synthesis Analysis

The synthesis of this compound involves strict process parameter control to ensure product quality . It is used as a synthesis reagent and is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C[13C]H7O3P . The IUPAC name is (2-13C)ethylphosphonic acid . The InChI key is GATNOFPXSDHULC-OUBTZVSYSA-N .

Safety and Hazards

The safety data sheet for Ethylphosphonic Acid, which is related to 4-Ethylphosphonic Acid-13C, indicates that it causes severe skin burns and eye damage . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, immediate medical attention is required .

properties

{ "Design of Synthesis Pathway": "The synthesis of 4-Ethylphosphonic Acid-13C can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl bromide-13C", "Triethyl phosphite", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Triethyl phosphite and Ethyl bromide-13C are reacted in the presence of sodium hydroxide to yield Ethyl phosphonate-13C.", "Step 2: Ethyl phosphonate-13C is oxidized with hydrogen peroxide in the presence of sulfuric acid to yield 4-Ethylphosphonate-13C-2-oxide.", "Step 3: 4-Ethylphosphonate-13C-2-oxide is hydrolyzed with water to yield 4-Ethylphosphonic Acid-13C." ] }

CAS RN

1640262-04-9

Molecular Formula

C2H7O3P

Molecular Weight

111.041

IUPAC Name

ethylphosphonic acid

InChI

InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)/i1+1

InChI Key

GATNOFPXSDHULC-OUBTZVSYSA-N

SMILES

CCP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.